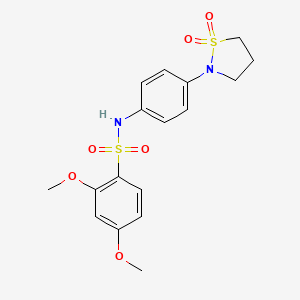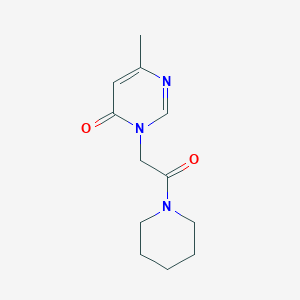
6-methyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 6-methyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one, is a pyrimidinone derivative that is structurally related to several compounds studied in the provided papers. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of these molecules is the presence of various substituents that can significantly alter their chemical and biological properties.
Synthesis Analysis
The synthesis of related pyrimidinone derivatives often involves the reaction of a uracil derivative with secondary amines. For instance, the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate followed by hydrazinolysis produced a series of new derivatives with pronounced biological activity . Another study optimized the condensation of a secondary amine with a uracil derivative to synthesize 2-[(1-carbethoxy-4-piperidinyl)(methyl)amino]-1H-pyrimidin-4-one with high yield, using reaction response analysis and kinetic modeling .
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives is often characterized by the presence of hydrogen bonds that influence the compound's stability and reactivity. For example, a salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine showed an intricate network of 20 independent hydrogen bonds, which contribute to the formation of sheets in the crystal structure . Similarly, hydrogen-bonded ribbons and sheets were observed in the crystal structures of other pyrimidinone derivatives, indicating a significant polarization of the electronic structures of these molecules .
Chemical Reactions Analysis
The reactivity of pyrimidinone derivatives with amines has been studied, revealing that primary amines can open the 1,3,4-oxadiazole ring to form thiosemicarbazides and substitute the methylthio group at the pyrimidine ring's position 2. Piperidine, in particular, can substitute the methylthio group to give an oxadiazolethione piperidinium salt . These reactions demonstrate the versatility of pyrimidinone derivatives in forming various chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinone derivatives are influenced by their molecular structure and the nature of their substituents. The presence of different functional groups, such as nitroso, methyl, and amino groups, can affect the compound's solubility, stability, and biological activity. For instance, the introduction of a pyrrolidinyl group in the pyrimidine fragment resulted in compounds with a plant growth-stimulating effect . The hydrogen bonding patterns observed in the crystal structures also suggest that these compounds could have unique solubility and binding characteristics .
Aplicaciones Científicas De Investigación
Antiproliferative Activity
A closely related compound, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, demonstrated antiproliferative effects against human cancer cell lines, including K562, Colo-205, MDA-MB 231, and IMR-32, through an MTT assay method. Compounds within this series, particularly 6d, 6e, and 6i, showed notable activity on all tested cell lines except K562, suggesting potential anticancer properties deserving further investigation (Mallesha et al., 2012).
Antimicrobial Activity
Synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives, starting from citrazinic acid, led to the development of compounds with significant antibacterial and antifungal activities. This indicates the potential of such pyrimidine derivatives in antimicrobial applications, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Molecular Structure and Assembly
Research on 4,6-disubstituted 2-amino-5-formylpyrimidines has provided insights into their diverse ring conformations, polarized electronic structures, and hydrogen-bonded assemblies. These compounds exhibit different molecular structures and assembly patterns in various dimensions, contributing to the understanding of their chemical and physical properties, which could be relevant in designing materials with specific functionalities (Acosta et al., 2013).
Anti-Angiogenic and DNA Cleavage Activities
Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide demonstrated significant anti-angiogenic effects in vivo using a chick chorioallantoic membrane (CAM) model, as well as DNA cleavage activities. These findings suggest the potential therapeutic applications of these derivatives in cancer treatment by inhibiting angiogenesis and interacting with DNA (Kambappa et al., 2017).
Propiedades
IUPAC Name |
6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-7-11(16)15(9-13-10)8-12(17)14-5-3-2-4-6-14/h7,9H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJENLAMYRMWZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


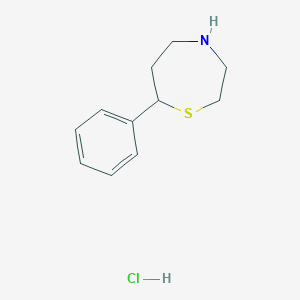
![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)
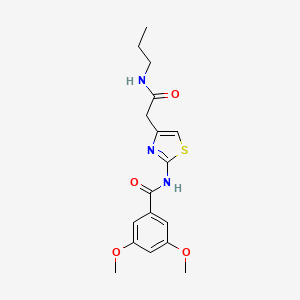

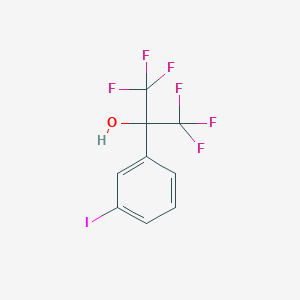
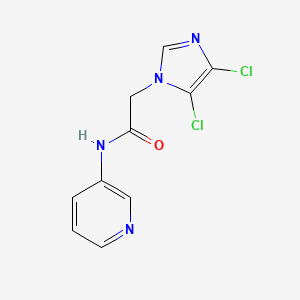
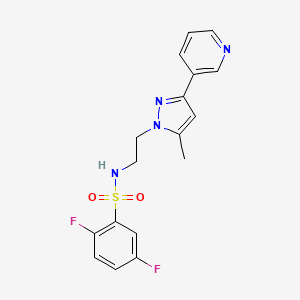
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2516707.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2516708.png)
![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2516711.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2516714.png)
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2516715.png)
